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molecular formula C7H10N2O3 B8553868 2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone

2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone

Cat. No. B8553868
M. Wt: 170.17 g/mol
InChI Key: DPIUQGUYOSLURE-UHFFFAOYSA-N
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Patent
US08754099B2

Procedure details

To a stirred solution of the 2-methyl-1,3,4-oxadiazole (5.0 g, 59.5 mmol) in THF (100 mL) was added dropwise n-BuLi (23.79 mL, 59.5 mmol) in toluene under N2 at −78° C. After 1 h, ethyl ethoxyacetate (10.22 g, 77 mmol) was added. The reaction mixture was then allowed to warm to −40° C. and stirred for 2 h. The reaction mixture was then quenched with 65 mL of LON HCl and extracted with EtOAc. The organic layer was washed with water and then brine, dried over anhydrous Na2SO4, and concentrated. The resulting residue was purified on a flash chromatography column (Biotage™-40M) using a gradient of 0-100% of n-hexane/Et2O to give the desired product. 1H NMR (500 MHz, CD3OD): δ 1.27 (t, 3H), 2.64 (s, 3H), 3.69 (q, 2H), 4.88 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
23.79 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.22 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][CH:4]=[N:5][N:6]=1.[Li]CCCC.[CH2:12]([O:14][CH2:15][C:16](OCC)=[O:17])[CH3:13]>C1COCC1.C1(C)C=CC=CC=1>[CH3:1][C:2]1[O:3][C:4]([C:16]([CH2:15][O:14][CH2:12][CH3:13])=[O:17])=[N:5][N:6]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1OC=NN1
Name
Quantity
23.79 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10.22 g
Type
reactant
Smiles
C(C)OCC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with 65 mL of LON HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified on a flash chromatography column (Biotage™-40M)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=NN=C(O1)C(=O)COCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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